molecular formula C8H7NOS B8608718 6-methylthieno[3,2-c]pyridin-4(5H)-one

6-methylthieno[3,2-c]pyridin-4(5H)-one

Cat. No. B8608718
M. Wt: 165.21 g/mol
InChI Key: HLZSGBLQIHUSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methylthieno[3,2-c]pyridin-4(5H)-one is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methylthieno[3,2-c]pyridin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methylthieno[3,2-c]pyridin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-methylthieno[3,2-c]pyridin-4(5H)-one

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

6-methyl-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H7NOS/c1-5-4-7-6(2-3-11-7)8(10)9-5/h2-4H,1H3,(H,9,10)

InChI Key

HLZSGBLQIHUSMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CS2)C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 8.2 g of 2-methyl-3-(2-thienyl)acrylic acid and 9.5 ml of triethylamine in 45 ml of acetone was added dropwise 7.2 ml of ethyl chlorocarbonate over a period of 30 minutes under ice-cooling with stirring. After being stirred for 1 hour, a solution of 5.1 g of sodium azide in 10 ml of water was added dropwise over 30 minutes, and then stirred for 1 hour. The reaction mixture was poured into water and extracted with benzene. The extract was washed with water and saturated saline, and dried over anhydrous magnesium sulfate. Drying agent was removed by filtration, and the solvent was removed under reduced pressure, and then 15 ml of diphenylether was added to the residue. The resultant solution was added dropwise to a mixture of 14 ml of tri-n-butylamine and 35 ml of diphenylether at 200° C. When addition was complete, the reaction mixture was allowed to cool and the crystalline precipitate was washed with diethyl ether to give 6.2 g of 6-methylthieno[3,2-c]pyridin-4(5H)-one as a pale yellow powder.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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